2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Key structural features include:
- Position 4: A 3,4,5-trimethoxyphenyl group, contributing significant steric bulk and electron-donating methoxy groups.
- Position 6: A tetrahydrofuran-2-ylmethyl substituent, introducing an oxygen-containing heterocycle that may enhance hydrogen-bonding capacity.
- Position 3: A cyano group, which can influence electronic distribution and binding interactions.
- Additional groups: A 2-amino group, 7-methyl, and 5-oxo moieties.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-13-8-17-21(24(28)27(13)12-15-6-5-7-32-15)20(16(11-25)23(26)33-17)14-9-18(29-2)22(31-4)19(10-14)30-3/h8-10,15,20H,5-7,12,26H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGHNINNVIGASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure contributes to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a pyrano[3,2-c]pyridine core structure, characterized by multiple functional groups that enhance its biological interactions. The molecular formula is C22H25N3O4 with a molecular weight of 425.46 g/mol. Its structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Although the precise mechanism of action for this compound is not fully understood, preliminary studies suggest that it may interact with various biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the pyrano and carbonitrile groups indicates potential interactions with nucleophilic sites in proteins.
Anticancer Properties
Research indicates that compounds similar to 2-amino-7-methyl-5-oxo have demonstrated cytotoxic activity against a range of cancer cell lines. For instance:
- IC50 Values : Some derivatives exhibit IC50 values as low as 5–10 nM against various cancer cell lines, indicating potent cytotoxicity .
- Mechanism : The anticancer activity may be attributed to the compound's ability to disrupt microtubule dynamics and induce apoptosis through caspase activation .
Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential benefits in neurological conditions. Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, although specific data on this compound remains limited.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of related pyrano derivatives on MCF-7 breast cancer cells. The results showed enhanced growth inhibition compared to standard treatments like 5-Fluorouracil .
- Neuroprotection Study : In vitro studies on similar compounds have shown their ability to mitigate neurodegenerative processes by reducing oxidative damage and promoting cell survival in neuronal cultures.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | C22H25N3O4 | 10 | Anticancer |
| Compound B | C22H26N4O4 | 15 | Neuroprotective |
| Compound C | C22H24N3O5 | 5 | Anticancer |
Comparison with Similar Compounds
Position 4 Modifications
- : The 4-hydroxyphenyl group introduces polarity via the hydroxyl group, which may reduce lipophilicity but enable hydrogen bonding.
- : The 2,4-dimethoxyphenyl group balances electron donation and steric effects, though with fewer methoxy groups than the main compound.
- : The 4-chlorophenyl substituent adds electron-withdrawing character, which could alter electronic interactions in target binding.
Position 6 Modifications
- and : The 3-pyridinylmethyl group introduces a nitrogen-containing aromatic system, which may enhance π-π stacking interactions but reduce solubility compared to oxygenated substituents.
- : The morpholinylethyl group includes a tertiary amine, likely improving solubility in acidic environments due to protonation.
Theoretical Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations:
- The main compound’s higher LogP (~3.5) suggests greater lipophilicity than analogs with polar substituents (e.g., and ).
- The 4-chlorophenyl group in reduces polar surface area, favoring hydrophobic interactions.
Implications for Further Research
While structural comparisons highlight differences in electronic and steric profiles, empirical data on biological activity, solubility, and stability are absent in the provided evidence. Future studies should:
Synthetic Optimization : Compare yields and routes for introducing tetrahydrofuran-2-ylmethyl versus pyridinyl/morpholinyl groups.
Pharmacological Screening : Evaluate the impact of 3,4,5-trimethoxyphenyl on target affinity compared to chlorophenyl or hydroxyphenyl analogs.
Solubility Studies : Assess the role of oxygenated substituents (tetrahydrofuran, morpholine) in aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
